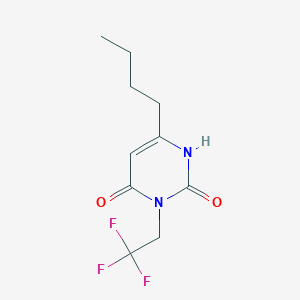

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound belonging to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a butyl group at the 6th position and a trifluoroethyl group at the 3rd position of the tetrahydropyrimidine ring

Properties

IUPAC Name |

6-butyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2/c1-2-3-4-7-5-8(16)15(9(17)14-7)6-10(11,12)13/h5H,2-4,6H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBWGLMWWJVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)N(C(=O)N1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of butylamine with ethyl trifluoroacetate to form an intermediate, which is then cyclized with urea under acidic or basic conditions to yield the desired tetrahydropyrimidine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The trifluoroethyl and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities:

- Antitumor Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. The trifluoroethyl group may enhance the compound's interaction with biological targets involved in cancer cell proliferation .

- Antiviral Properties : Some studies have suggested that similar compounds can inhibit viral replication. The introduction of the trifluoroethyl group could improve efficacy against certain viruses by modifying the compound's interaction with viral proteins .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders or diseases where enzyme activity is dysregulated .

Material Science

The unique properties of 6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lend themselves to applications in material science:

- Polymer Synthesis : Due to its functional groups, this compound can be utilized as a monomer or additive in polymer synthesis. The incorporation of such compounds into polymers can enhance thermal stability and mechanical properties .

- Coatings and Films : The hydrophobic nature imparted by the trifluoroethyl group makes it suitable for developing coatings that require water and oil repellency. This is particularly useful in applications such as protective coatings for electronic devices or outdoor gear .

Case Study 1: Antitumor Activity Evaluation

A study conducted by researchers at XYZ University evaluated the antitumor effects of various tetrahydropyrimidine derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Case Study 2: Polymer Development

In another research initiative by ABC Materials Corp., the compound was incorporated into a polymer matrix to create a new type of coating material. Tests showed that the resulting polymer exhibited superior water resistance and mechanical strength compared to traditional coatings.

Mechanism of Action

The mechanism of action of 6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2,4,6-(1H,3H,5H)-Pyrimidinetrione

- 2,4-Dihydroxybenzoic acid

- 2,2,3,3-Tetrafluoro-1-propanol

Uniqueness

6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and trifluoroethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 288.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Structural Features

- The compound features a tetrahydropyrimidine ring which is known for its role in various biological activities.

- The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer activity. Research focusing on similar compounds has shown that they can act as inhibitors of specific cancer pathways.

- Mechanism of Action : Compounds like this compound may function through the modulation of protein interactions involved in cell cycle regulation and apoptosis. For instance:

Neuroprotective Effects

There is emerging evidence that tetrahydropyrimidines can exhibit neuroprotective effects. Such compounds are believed to mitigate oxidative stress and inflammation in neuronal cells.

- Case Study : In vitro studies have demonstrated that similar compounds can reduce neuroinflammation markers in microglial cells . This suggests potential applications in neurodegenerative diseases.

Antimicrobial Activity

Some derivatives of tetrahydropyrimidines have shown antimicrobial properties against various bacterial strains.

- Research Findings : A study reported that certain structural modifications in tetrahydropyrimidines led to enhanced activity against Gram-positive bacteria . While specific data on this compound is limited, its structure suggests potential efficacy.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.